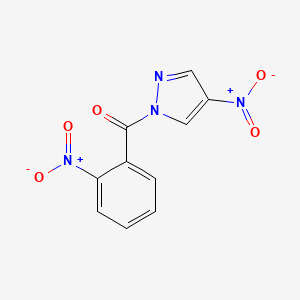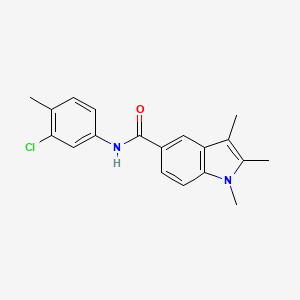
(2-nitrophenyl)(4-nitro-1H-pyrazol-1-yl)methanone
Descripción general
Descripción
(2-nitrophenyl)(4-nitro-1H-pyrazol-1-yl)methanone is an organic compound that belongs to the class of nitro compounds. Nitro compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
The synthesis of (2-nitrophenyl)(4-nitro-1H-pyrazol-1-yl)methanone can be achieved through several methods. One common synthetic route involves the nitration of aromatic compounds. The nitration process typically involves the reaction of an aromatic compound with a nitrating agent, such as nitric acid (HNO3) or a mixture of nitric acid and sulfuric acid (H2SO4). The reaction conditions, such as temperature and concentration of the reagents, play a crucial role in determining the yield and purity of the final product .
Análisis De Reacciones Químicas
(2-nitrophenyl)(4-nitro-1H-pyrazol-1-yl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Aplicaciones Científicas De Investigación
(2-nitrophenyl)(4-nitro-1H-pyrazol-1-yl)methanone has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, such as antimicrobial and anticancer properties. In the medical field, it is explored for its potential use in drug development. Additionally, in the industry, it is used in the production of dyes, explosives, and other chemical products .
Mecanismo De Acción
The mechanism of action of (2-nitrophenyl)(4-nitro-1H-pyrazol-1-yl)methanone involves its interaction with molecular targets and pathways within biological systems. The nitro groups in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .
Comparación Con Compuestos Similares
(2-nitrophenyl)(4-nitro-1H-pyrazol-1-yl)methanone can be compared with other similar nitro compounds, such as nitrobenzene and nitropyrazole derivatives. These compounds share similar structural features, such as the presence of nitro groups, but differ in their specific chemical and biological properties.
Propiedades
IUPAC Name |
(2-nitrophenyl)-(4-nitropyrazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O5/c15-10(12-6-7(5-11-12)13(16)17)8-3-1-2-4-9(8)14(18)19/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXKFTQZBYKGPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~5~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHOXY-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4339096.png)

![5-(4-BROMOPHENYL)-N~2~-(2,6-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4339109.png)
![5-(4-bromophenyl)-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4339110.png)
![5-(4-bromophenyl)-N-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4339117.png)
![5-(4-BROMOPHENYL)-3-CHLORO-N~2~-ISOPROPYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4339123.png)
![5-(4-bromophenyl)-3-chloro-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4339127.png)

![4-[(2-chlorophenoxy)methyl]-N,N-dicyclohexylbenzamide](/img/structure/B4339165.png)
![N'-{3-[(4-tert-butylphenoxy)methyl]-4-methoxybenzylidene}-1,3-benzodioxole-5-carbohydrazide](/img/structure/B4339176.png)
![isopropyl 5-[(1-naphthyloxy)methyl]-2-furoate](/img/structure/B4339182.png)

![1,2,3-TRIMETHYL-N~5~-[1-(4-METHYLPHENYL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE](/img/structure/B4339192.png)
![N-[4-(diethylamino)phenyl]-1,2,3-trimethyl-1H-indole-5-carboxamide](/img/structure/B4339200.png)
